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Compound of Interest

Compound Name: NP-1815-PX

Cat. No.: B15586428 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of NP-1815-PX's Performance with Alternative Ion Channel Blockers, Supported by

Experimental Data.

In the landscape of ion channel research and drug development, the purinergic P2X4 receptor

has emerged as a significant therapeutic target for a range of pathologies, including

neuropathic pain, inflammation, and asthma. NP-1815-PX is a selective antagonist of the P2X4

receptor, an ATP-gated ion channel. This guide provides a detailed comparison of NP-1815-PX
with other relevant compounds, focusing on its selectivity profile, supported by experimental

data and detailed methodologies.

Quantitative Analysis of P2X4 Receptor Antagonists
The potency and selectivity of NP-1815-PX have been evaluated against various P2X receptor

subtypes. A key competitor in this space is NC-2600, another selective P2X4 receptor

antagonist that has advanced to Phase 1 clinical trials for the treatment of neuropathic pain.

The following table summarizes the available inhibitory activity (IC50) data for these

compounds.
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Compound
Target Ion
Channel

IC50 (µM) Species Notes

NP-1815-PX hP2X4 0.26 Human

Highly selective

for the human

P2X4 receptor.[1]

hP2X1 >30 Human

Demonstrates

low affinity for

other P2X

subtypes.[1]

rP2X3 >30 Rat

Low affinity for

the rat P2X3

receptor.[1]

hP2X2/3 >30 Human

Low affinity for

the human

P2X2/3

heterodimer.[1]

hP2X7 >30 Human

Low affinity for

the human P2X7

receptor.[1]

hP2X2 7.3 Human

Moderate affinity

for the human

P2X2 receptor.[1]

NC-2600 P2X4 Submicromolar Human/Rodent

Potent inhibitor

of P2X4, has

entered Phase 1

clinical trials.

Note: A comprehensive selectivity profile of NP-1815-PX and NC-2600 against a broader,

standardized ion channel panel (e.g., a cardiac safety panel) is not publicly available at this

time.
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The characterization of P2X4 receptor antagonists typically involves a combination of high-

throughput screening assays and more detailed electrophysiological techniques.

Fluorescence-Based Calcium Influx Assay (Primary
Screening)
This assay is used for the initial high-throughput screening of compound libraries to identify

potential P2X4 receptor antagonists.

Principle: P2X4 receptor activation by ATP leads to an influx of calcium ions into the cell. This

change in intracellular calcium concentration is detected by a calcium-sensitive fluorescent dye.

Antagonists will inhibit or reduce this calcium influx.

Methodology:

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X4

receptor are cultured in appropriate media and seeded into 96- or 384-well microplates.

Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) for 60 minutes

at 37°C.

Compound Addition: Test compounds, including NP-1815-PX and controls, are added to the

wells and incubated for 15-20 minutes.

Agonist Stimulation and Signal Detection: An ATP solution (at a concentration that elicits a

submaximal response, typically EC50 to EC80) is added to the wells. The resulting change in

fluorescence, indicating calcium influx, is measured using a fluorescence plate reader.

Data Analysis: The percentage inhibition of the ATP-induced calcium influx by the test

compound is calculated to determine its potency (IC50 value).

Automated Patch-Clamp Electrophysiology (Secondary
Screening and Selectivity Profiling)
Automated patch-clamp systems provide a higher throughput method for detailed

electrophysiological characterization of ion channel modulators, confirming their mechanism of

action and assessing their selectivity against a panel of other ion channels.
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Principle: This technique directly measures the ionic currents flowing through the P2X4 channel

in response to ATP application. Antagonists will block this current.

Methodology:

Cell Preparation: A single-cell suspension of HEK293 cells stably expressing the P2X4

receptor is prepared.

Automated Patch-Clamp Procedure:

Cells are automatically captured on a planar patch-clamp chip.

A high-resistance "giga-seal" is formed between the cell membrane and the chip.

The cell membrane is ruptured to achieve the whole-cell configuration.

The cell is voltage-clamped at a holding potential of -60 mV.

Compound and Agonist Application:

A stable baseline current is recorded.

The test compound (e.g., NP-1815-PX) is applied for a pre-incubation period.

The test compound is then co-applied with ATP (at its EC50 concentration) to elicit an

inward current.

Data Acquisition and Analysis: The peak amplitude of the ATP-evoked current is measured in

the presence and absence of the antagonist. The percentage of current inhibition is

calculated to determine the IC50 value. This protocol can be adapted to screen against a

panel of different ion channels to determine the compound's selectivity profile.

Signaling Pathways and Visualizations
The activation of the P2X4 receptor, particularly in microglia, initiates a signaling cascade that

is implicated in the pathogenesis of neuropathic pain.

P2X4 Receptor Signaling Pathway in Neuropathic Pain
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Peripheral nerve injury leads to the upregulation of P2X4 receptors on microglia in the spinal

cord. The binding of ATP to these receptors triggers a conformational change, opening the ion

channel and allowing the influx of cations, primarily Ca2+ and Na+. The subsequent increase in

intracellular Ca2+ activates downstream signaling pathways, most notably the p38 mitogen-

activated protein kinase (MAPK) pathway. Activated p38 MAPK then promotes the synthesis

and release of brain-derived neurotrophic factor (BDNF). BDNF, in turn, acts on TrkB receptors

on dorsal horn neurons, leading to a disruption of their chloride homeostasis and resulting in

neuronal hyperexcitability and the sensation of pain.
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Caption: P2X4 signaling in microglia leading to pain sensation.

Experimental Workflow for P2X4 Antagonist Screening
The process of identifying and characterizing novel P2X4 receptor antagonists follows a

structured workflow, beginning with high-throughput screening and progressing to more

detailed electrophysiological and in vivo studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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